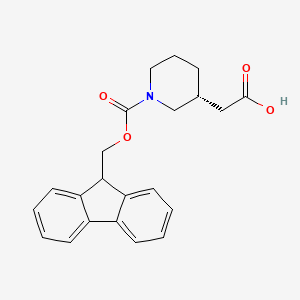
1-(2-Ethoxy-benzyl)-5-methyl-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “1-(2-Ethoxy-benzyl)-5-methyl” part suggests substitutions on the indole structure, which could potentially alter its properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring system, followed by substitution reactions to introduce the ethoxy-benzyl and methyl groups .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an indole ring system with a methyl group at the 5-position and a 2-ethoxy-benzyl group at the 1-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich indole ring and the substituents present. The ethoxy-benzyl group might also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .
Antimicrobial Activity
Indole derivatives also exhibit antimicrobial properties . They can be used in the development of new drugs to treat various microbial infections .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This includes a wide range of conditions, although the specifics would depend on the exact derivative and its properties .
Anti-inflammatory Activity
Some indole derivatives have shown anti-inflammatory activities . They could potentially be used in the treatment of diseases where inflammation plays a key role .
Antiviral Activity
Certain indole derivatives have demonstrated antiviral activities . They could potentially be used in the development of antiviral drugs .
Antioxidant Activity
Indole derivatives can also exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activities influenced by the compound.
Result of Action
Given the broad range of biological activities influenced by indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-3-22-16-7-5-4-6-13(16)11-19-15-9-8-12(2)10-14(15)17(20)18(19)21/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAOEKRDROITPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519036.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2519038.png)
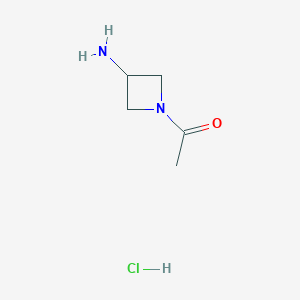
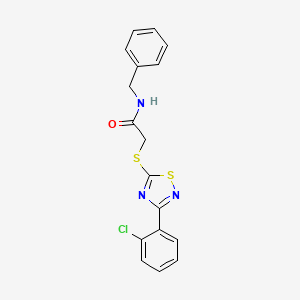
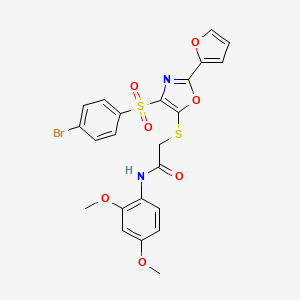
![methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2519045.png)
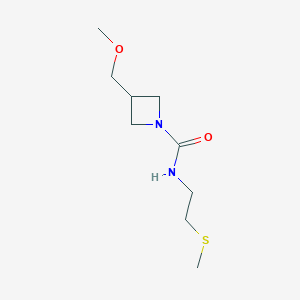

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2519049.png)

![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519052.png)
![4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2519053.png)
![4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2519055.png)
